Cas no 3917-59-7 (Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1R,3R,5R)-)

Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1R,3R,5R)- structure
3917-59-7 structure
Productnaam:Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1R,3R,5R)-
CAS-nummer:3917-59-7
MF:C10H16O
MW:152.233443260193
CID:318847
PubChem ID:10931630

Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1R,3R,5R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1R,3R,5R)-
    • 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
    • 2(10)-PINEN-3-OL
    • 2-Methylene-6,6-dimethylbicyclo[3.1.1]heptane-3-ol
    • 3-hydroxypin-2(10)-ene
    • 4-Methylene-6,6-dimethylbicyclo[3.1.1]heptane-3-ol
    • 6,6-dimethyl-2-methylene-Bicyclo[3.1.1]heptan-3-ol
    • 6,6-dimethyl-3-hydroxy-2-methylenebicyclo[3.1.1]heptane
    • FEMA 3587
    • Pin-2(10)-en-3-ol
    • Pinane-2(10)-ene-3-ol
    • Pinyl alcohol
    • trans-Pinocarveol
    • DTXSID00217419
    • Isopinocarveol
    • cis-Pinocarveol
    • BICYCLO[3.1.1]HEPTAN-3-OL,6,6-DIMETHYL-2-METHYLENE-, (1R,3S,5R)-REL-
    • Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, (1alpha,3beta,5alpha)-
    • BICYCLO(3.1.1)HEPTAN-3-OL, 6,6-DIMETHYL-2-METHYLENE-, (1.ALPHA.,3.BETA.,5.ALPHA.)-
    • cis-(+/-)-pinocarveol
    • 6712-79-4
    • Bicyclo(3.1.1)heptan-3-ol, 6,6-dimethyl-2-methylene-, (1R,3R,5R)-rel-
    • Q27256073
    • 2(10)-Pinen-3-ol, cis-
    • Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-,(1R,3S,5R)-rel-
    • UNII-31P964S048
    • 31P964S048
    • NS00081452
    • Pinocarveol, cis-(+/-)-
    • Inchi: InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3
    • InChI-sleutel: LCYXQUJDODZYIJ-UHFFFAOYSA-N
    • LACHT: OC1CC2CC(C2(C)C)C1=C

Berekende eigenschappen

  • Exacte massa: 152.12018
  • Monoisotopische massa: 152.120115130g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 205
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2Ų
  • XLogP3: 1.8

Experimentele eigenschappen

  • PSA: 20.23

Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1R,3R,5R)- Gerelateerde literatuur

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